2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide is a complex organic compound featuring a thiazolopyridazine core, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions:
Formation of the Thiazolopyridazine Core: This step often starts with the cyclization of appropriate precursors such as 2-aminothiophene and 2-chloropyridazine under basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, where the thiazolopyridazine intermediate reacts with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Final Coupling: The final product is obtained by coupling the intermediate with o-toluidine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Batch Processing: Utilizing large-scale reactors for each step, ensuring controlled reaction conditions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify intermediates and the final product.
Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Products may include sulfoxides or sulfones when the thiophene ring is oxidized.
Reduction: Reduced forms of the compound, such as alcohols or amines, depending on the target functional group.
Substitution: Various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used in catalytic processes.
Material Science: Its structural properties make it a candidate for use in organic electronics and photonics.
Biology and Medicine
Pharmacology: Due to its structural complexity, the compound is investigated for potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biochemical Research: It can be used as a probe to study enzyme interactions and receptor binding.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism by which 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide exerts its effects is largely dependent on its interaction with biological targets:
Molecular Targets: Enzymes, receptors, and DNA are potential targets.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2-methyl-4-oxo-7-(phenyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide: Similar structure but with a phenyl group instead of a thiophene ring.
2-(2-methyl-4-oxo-7-(furan-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Structural Features: The presence of the thiophene ring in 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide imparts unique electronic properties, making it distinct from its analogs.
Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets, leading to different pharmacological profiles.
This comprehensive overview should provide a solid foundation for understanding the compound this compound and its various aspects
Properties
IUPAC Name |
2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-11-6-3-4-7-13(11)21-15(24)10-23-19(25)17-18(27-12(2)20-17)16(22-23)14-8-5-9-26-14/h3-9H,10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPUSIFLNABTGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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